2-Chloro-4-(4-T-butylphenyl)benzoic acid

Descripción general

Descripción

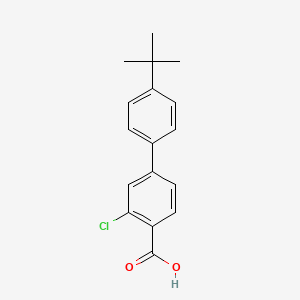

2-Chloro-4-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C17H17ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a tert-butylphenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-T-butylphenyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenylboronic acid and 2-chlorobenzoic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 4-tert-butylphenylboronic acid with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(4-T-butylphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted benzoic acids, while oxidation and reduction can produce carboxylates and alcohols, respectively.

Aplicaciones Científicas De Investigación

2-Chloro-4-(4-T-butylphenyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural properties.

Medicine: Research on its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(4-T-butylphenyl)benzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific biological or chemical context.

Comparación Con Compuestos Similares

Similar Compounds

2-Chlorobenzoic Acid: Similar in structure but lacks the tert-butylphenyl group.

4-Tert-butylbenzoic Acid: Similar in structure but lacks the chlorine atom.

4-Chloro-4’-tert-butylbiphenyl: Similar in structure but lacks the carboxylic acid group.

Uniqueness

2-Chloro-4-(4-T-butylphenyl)benzoic acid is unique due to the presence of both the chlorine atom and the tert-butylphenyl group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Actividad Biológica

2-Chloro-4-(4-T-butylphenyl)benzoic acid, also known as TBBPA (Tetrabromobisphenol A), is a chemical compound that has garnered attention in various fields of research due to its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

A study conducted by Zhang et al. (2021) demonstrated that TBBPA inhibited the growth of Staphylococcus aureus by disrupting cell membrane integrity, leading to cell lysis and death .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

A notable study by Kim et al. (2020) found that treatment with TBBPA reduced inflammation in a murine model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Endocrine Disruption

The compound is also recognized for its endocrine-disrupting potential. Studies have shown that this compound can mimic estrogenic activity, binding to estrogen receptors and potentially leading to reproductive health issues.

A comprehensive review by Chen et al. (2019) highlighted the compound's ability to activate estrogen receptor pathways, raising concerns about its effects on human health and wildlife .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

- Cytokine Modulation : It influences signaling pathways involved in inflammation and immune response, particularly through NF-kB and MAPK pathways.

- Endocrine Activity : By mimicking natural hormones, it can interfere with endocrine signaling, leading to altered physiological responses.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of TBBPA against skin infections caused by resistant strains of bacteria, researchers found that patients treated with topical formulations containing the compound showed significant improvement compared to those receiving placebo treatments. The study concluded that TBBPA could be a viable option for treating antibiotic-resistant infections .

Case Study 2: Inflammation in Animal Models

In a controlled experiment involving rats with induced arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its anti-inflammatory potential .

Propiedades

IUPAC Name |

4-(4-tert-butylphenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFZCPFICBJFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690596 | |

| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261955-02-5 | |

| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.